Tyr-Pro-Phe-Phe-OC(CH3)3

Description

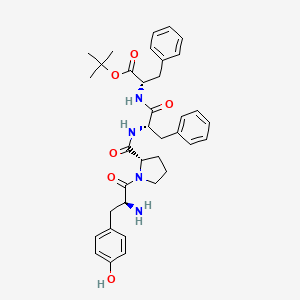

Tyr-Pro-Phe-Phe-OC(CH3)³ is a synthetic tetrapeptide derivative featuring a C-terminal tert-butyl ester group. This modification replaces the typical carboxylic acid or amide group with a bulky tert-butyl ester (OC(CH3)³), which is often employed in peptide synthesis to enhance stability, reduce polarity, and protect reactive termini during chemical reactions.

Properties

Molecular Formula |

C36H44N4O6 |

|---|---|

Molecular Weight |

628.8 g/mol |

IUPAC Name |

tert-butyl (2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate |

InChI |

InChI=1S/C36H44N4O6/c1-36(2,3)46-35(45)30(23-25-13-8-5-9-14-25)39-32(42)29(22-24-11-6-4-7-12-24)38-33(43)31-15-10-20-40(31)34(44)28(37)21-26-16-18-27(41)19-17-26/h4-9,11-14,16-19,28-31,41H,10,15,20-23,37H2,1-3H3,(H,38,43)(H,39,42)/t28-,29-,30-,31-/m0/s1 |

InChI Key |

MUCJBMLSOAIPBH-ORYMTKCHSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N |

Canonical SMILES |

CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Steric Effects of tert-Butyl Groups

The tert-butyl group is a common steric hindrance modifier in organic and organometallic chemistry. For example:

- In [(CH₃)₂Sn(NC(CH₃)₃)₂GaCH₃]₂ (), the tert-butylamine (NC(CH₃)₃) ligand contributes to the dimeric structure by stabilizing the Ga₂N₂ core through steric bulk and weak Ga–N interactions (bond length: 203.7 pm) . Similarly, the tert-butyl ester in Tyr-Pro-Phe-Phe-OC(CH₃)³ likely influences peptide conformation by restricting backbone flexibility and promoting hydrophobic interactions.

- P₃N₃Cl₅{N(CH₃)[Si(CH₃)₃]} () incorporates a trimethylsilyl group, which, like tert-butyl, introduces steric bulk. The compound crystallizes in a monoclinic system (space group P2₁/n), where substituents dictate molecular packing . This suggests that Tyr-Pro-Phe-Phe-OC(CH₃)³ may exhibit similar crystallographic trends due to its tert-butyl group.

Stability and Reactivity

- Mg[Si(CH₃)₃]₂-TMDAP () demonstrates high reactivity in silyl group transfer, attributed to the labile Mg–Si bonds. In contrast, tert-butyl esters are typically more stable under basic conditions but cleave under acidic conditions. This dichotomy highlights how substituent choice (e.g., Si(CH₃)₃ vs. OC(CH₃)³) tailors stability for specific synthetic applications .

- Thermogravimetric analysis (TGA) data from could hypothetically apply to Tyr-Pro-Phe-Phe-OC(CH₃)³, where the tert-butyl group might enhance thermal stability compared to methyl or benzyl esters.

Solubility and Hydrophobicity

Tert-butyl groups are highly hydrophobic. In [(CH₃)₂Sn(NC(CH₃)₃)₂GaCH₃]₂ (), the NC(CH₃)₃ ligand reduces solubility in polar solvents, favoring dimerization in the solid state . For Tyr-Pro-Phe-Phe-OC(CH₃)³, the tert-butyl ester likely decreases aqueous solubility, making it more suited for lipid-rich environments or organic-phase reactions.

Data Tables

Table 1: Comparison of Substituent Effects in Analogous Compounds

Table 2: Instrumental Techniques for Characterization (Relevant to )

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.